REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH:17]([OH:19])[CH3:18])[C:4]1[CH:15]=[CH:14][C:7]2=[N:8][N:9]=C(C)C(=O)[N:6]2[N:5]=1)[CH3:2]>Cl>[CH2:1]([N:3]([CH2:16][CH:17]([OH:19])[CH3:18])[C:4]1[N:5]=[N:6][C:7]([NH:8][NH2:9])=[CH:14][CH:15]=1)[CH3:2]
|
Name
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7-[ethyl(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino-[6,1-c] [1,2,4]triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=NN2C(=NN=C(C2=O)C)C=C1)CC(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C=1N=NC(=CC1)NN)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |